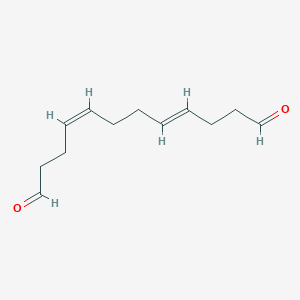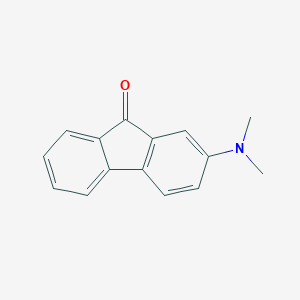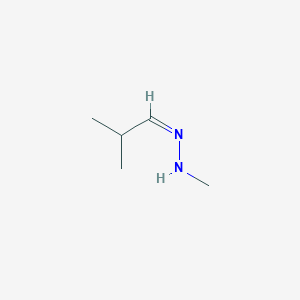
2-Methylpropanal methyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropanal methyl hydrazone is a chemical compound that is widely used in scientific research. It is a hydrazone derivative of 2-methylpropanal, which is a colorless liquid with a pungent odor. 2-Methylpropanal methyl hydrazone is a yellow to orange crystalline solid that is soluble in water and organic solvents. It is a versatile reagent that can be used for a variety of purposes, including synthesis, analysis, and purification.
Mécanisme D'action
The mechanism of action of 2-Methylpropanal methyl hydrazone is based on its ability to form stable complexes with aldehydes and ketones. The hydrazone derivative reacts with the carbonyl group of the aldehyde or ketone, forming a Schiff base intermediate. This intermediate is stabilized by resonance, and can be isolated and characterized. The reaction proceeds under mild conditions, and is highly selective for aldehydes and ketones.
Biochemical and Physiological Effects:
2-Methylpropanal methyl hydrazone does not have any known biochemical or physiological effects. It is a non-toxic compound that is generally considered to be safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methylpropanal methyl hydrazone in lab experiments include its high selectivity for aldehydes and ketones, its mild reaction conditions, and its versatility as a reagent. It can be used for the analysis and purification of a wide range of aldehydes and ketones, and can also be used as a starting material for the synthesis of various hydrazone derivatives.
The limitations of using 2-Methylpropanal methyl hydrazone in lab experiments include its relatively low yield and its sensitivity to air and moisture. The reaction must be carried out under an inert atmosphere, and the product must be stored in a dry and air-free environment.
Orientations Futures
There are many potential future directions for the use of 2-Methylpropanal methyl hydrazone in scientific research. Some possible areas of application include:
1. Development of new hydrazone derivatives with novel biological and pharmacological activities.
2. Investigation of the mechanism of action of hydrazone derivatives, and their potential for use in drug discovery.
3. Development of new methods for the analysis and purification of aldehydes and ketones, using 2-Methylpropanal methyl hydrazone as a starting material.
4. Exploration of the use of 2-Methylpropanal methyl hydrazone in other areas of chemistry, such as organic synthesis and materials science.
In conclusion, 2-Methylpropanal methyl hydrazone is a versatile reagent that has many potential applications in scientific research. Its high selectivity for aldehydes and ketones, mild reaction conditions, and versatility as a reagent make it a valuable tool for researchers in a wide range of fields. Further research is needed to fully explore the potential of this compound, and to develop new methods and applications for its use.
Méthodes De Synthèse
2-Methylpropanal methyl hydrazone can be synthesized by reacting 2-methylpropanal with methyl hydrazine in the presence of a catalyst. The reaction proceeds via a condensation reaction, in which the carbonyl group of 2-methylpropanal reacts with the hydrazine group of methyl hydrazine to form the hydrazone derivative.
Applications De Recherche Scientifique
2-Methylpropanal methyl hydrazone is commonly used in scientific research as a reagent for the analysis and purification of aldehydes and ketones. It can be used to selectively trap aldehydes and ketones from complex mixtures, allowing for their isolation and identification. In addition, 2-Methylpropanal methyl hydrazone can be used as a starting material for the synthesis of various hydrazone derivatives, which have a wide range of biological and pharmacological activities.
Propriétés
Numéro CAS |
16713-37-4 |
|---|---|
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
N-[(Z)-2-methylpropylideneamino]methanamine |
InChI |
InChI=1S/C5H12N2/c1-5(2)4-7-6-3/h4-6H,1-3H3/b7-4- |
Clé InChI |
QLVOGAHIAVPTFB-DAXSKMNVSA-N |
SMILES isomérique |
CC(C)/C=N\NC |
SMILES |
CC(C)C=NNC |
SMILES canonique |
CC(C)C=NNC |
Synonymes |
2-Methylpropanal methyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



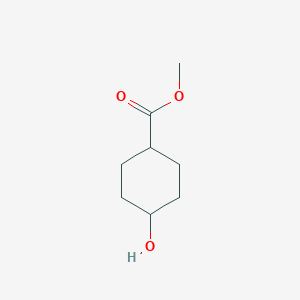



![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)

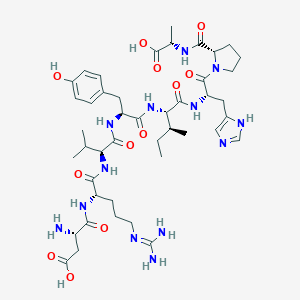
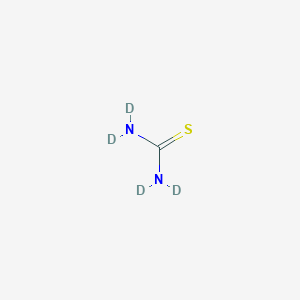
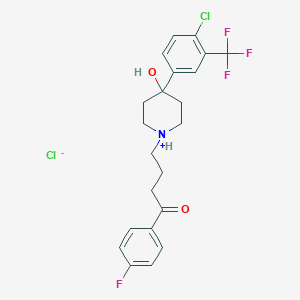
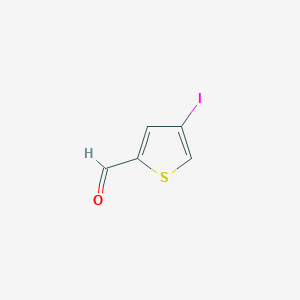

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
